3-Chloro-2-fluorophenyl chloroformate

Description

Historical Context and Evolution of Chloroformate Reagents in Organic Synthesis

The history of chloroformate reagents is intrinsically linked to the development of phosgene (B1210022) chemistry in the 19th century. Phosgene (COCl₂) itself was first synthesized in 1812 by John Davy. masterorganicchemistry.com As the industrial production of phosgene became more established, its utility as a building block for other chemical compounds expanded. masterorganicchemistry.com This led to the development of a wide range of phosgene derivatives, including chloroformates, which became essential tools in both industrial and academic chemical synthesis. rsc.org

Initially, the use of chloroformates was centered on their ability to act as versatile intermediates. Over time, their application in organic synthesis has evolved and become more specialized. One of the most significant developments in the use of chloroformate reagents has been in the area of protecting group chemistry for peptide synthesis. google.com For instance, benzyl (B1604629) chloroformate is a key reagent for introducing the carboxybenzyl (Cbz) protecting group, a landmark development in the chemical synthesis of peptides. researchgate.netgoogle.com This evolution from general chemical intermediates to highly specific reagents highlights the enduring importance of chloroformates in the field of organic chemistry.

Fundamental Principles of Phosgene-Derived Reagents

Phosgene, the acid chloride of carbonic acid, is a highly reactive and electrophilic compound. nih.gov Its reactivity stems from the presence of two chlorine atoms bonded to a carbonyl carbon, making it an excellent acylating agent. nih.gov The fundamental principle behind the utility of phosgene and its derivatives, such as chloroformates, lies in their ability to introduce a carbonyl group into a molecule.

Phosgene itself can react with a variety of nucleophiles. For example, its reaction with alcohols produces chloroformates, and its reaction with amines can yield isocyanates or carbamoyl (B1232498) chlorides. nih.gov Chloroformates, being derivatives of phosgene, retain a significant degree of its reactivity. They are, however, generally less reactive and easier to handle than gaseous phosgene, which contributes to their widespread use. The reactivity of chloroformates is similar to that of other acyl chlorides, allowing them to readily react with nucleophiles like alcohols, amines, and carboxylic acids to form carbonates, carbamates, and mixed anhydrides, respectively. researchgate.net

The general reaction for the formation of a chloroformate from an alcohol and phosgene is as follows:

ROH + COCl₂ → ROC(O)Cl + HCl nih.gov

This reaction is a cornerstone of chloroformate synthesis and underscores the role of phosgene as a fundamental building block in this area of chemistry.

Structural and Electronic Considerations of Aryl Chloroformates

The structure and electronic properties of aryl chloroformates are key to understanding their reactivity. The aromatic ring directly attached to the chloroformate functionality significantly influences the electronic environment of the reactive carbonyl group.

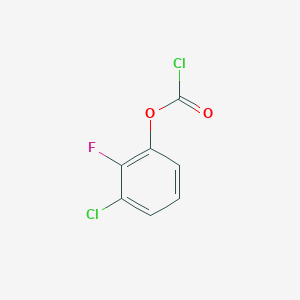

The compound of focus, 3-Chloro-2-fluorophenyl chloroformate, possesses a unique substitution pattern on the aromatic ring that modulates its chemical behavior.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1598069-33-0 |

| Molecular Formula | C₇H₃Cl₂FO₂ |

| Molecular Weight | 209.00 g/mol |

| Precursor | 3-Chloro-2-fluorophenol (B1350553) |

Note: Data sourced from publicly available chemical databases.

The presence of halogen atoms on the aromatic ring of an aryl chloroformate has a profound effect on the electrophilicity of the ring and the reactivity of the chloroformate group. Halogens exert two opposing electronic effects: the inductive effect and the resonance effect.

The conformation of this compound is influenced by the steric and electronic interactions between the chloroformate group and the ortho- and meta-substituted halogen atoms. The rotational barrier around the C-O bond of the ester linkage determines the preferred spatial arrangement of the molecule.

For ortho-substituted phenyl ethers, the "H-inside" conformation is often favored. psu.edu While not a direct analogue, this suggests that steric hindrance between the ortho-substituent and the rest of the molecule plays a significant role in determining the conformational preference. In this compound, the ortho-fluoro substituent is relatively small, which may allow for a more planar conformation. However, electrostatic repulsion between the lone pairs of the fluorine and the oxygen atoms of the chloroformate group could also influence the dihedral angle.

Theoretical studies on other halogenated aromatic compounds have shown that intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions, can stabilize certain conformations. psu.edu In the precursor to our target molecule, 3-chloro-2-fluorophenol, intramolecular hydrogen bonding between the hydroxyl group and the ortho-fluorine is possible, which can affect its reactivity during the synthesis of the chloroformate.

The chloroformate moiety, -OC(O)Cl, exhibits resonance, which delocalizes the electron density and influences its reactivity. The primary resonance structures involve the delocalization of a lone pair of electrons from the ester oxygen atom to the carbonyl group.

This resonance has several important consequences for the charge distribution within the chloroformate group. It increases the electron density on the carbonyl oxygen and decreases it on the ester oxygen. The carbonyl carbon carries a partial positive charge, making it susceptible to nucleophilic attack. The chlorine atom, being highly electronegative, also contributes to the electrophilic nature of the carbonyl carbon through its inductive effect.

The presence of the electron-withdrawing 3-chloro-2-fluorophenyl group further influences this charge distribution. By pulling electron density away from the ester oxygen, the aromatic ring can modulate the extent of resonance within the chloroformate moiety. This can affect the stability and reactivity of the C-Cl bond in the chloroformate group. Solvolysis studies of phenyl chloroformates have shown that the nature of the substituents on the aromatic ring significantly impacts the reaction mechanism, indicating a strong electronic communication between the aryl group and the chloroformate functionality.

Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl2FO2 |

|---|---|

Molecular Weight |

209.00 g/mol |

IUPAC Name |

(3-chloro-2-fluorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-2-1-3-5(6(4)10)12-7(9)11/h1-3H |

InChI Key |

SSAXMSNDUGHRBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)OC(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluorophenyl Chloroformate

Solvolytic Reactions of Aryl Chloroformates

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a fundamental process for studying the reaction mechanisms of chloroformate esters. For aryl chloroformates, the reaction typically proceeds by cleavage of the acyl-chlorine bond, leading to the formation of a phenol (B47542), hydrochloric acid, and, in the case of alcoholysis, an alkyl aryl carbonate. psu.edu The rates and pathways of these reactions are highly dependent on the structure of the aryl group, the solvent, and other reaction conditions.

The solvolysis of aryl chloroformates is generally understood to proceed through two primary competing mechanisms: a bimolecular addition-elimination pathway and a unimolecular ionization (SN1) pathway. nih.gov

Addition-Elimination (Associative) Pathway: This is the more common mechanism for chloroformate esters under typical solvolytic conditions. psu.edu The reaction is initiated by the nucleophilic attack of a solvent molecule on the carbonyl carbon, leading to the formation of a transient, tetrahedral intermediate. researchgate.netmdpi.com This is followed by the expulsion of the chloride leaving group in a subsequent step. This pathway is favored in solvents with higher nucleophilicity. psu.edu For phenyl chloroformate, extensive evidence points to this mechanism, where the addition step is rate-determining. psu.edu

Ionization (Dissociative, SN1) Pathway: In this mechanism, the C-Cl bond breaks heterolytically in the rate-determining step to form a resonance-stabilized acylium cation (Ar-O-C=O)+ and a chloride ion. nih.gov This cation is then rapidly captured by the solvent nucleophile. This pathway is generally less common for aryl chloroformates but can become significant in highly ionizing, non-nucleophilic solvents such as aqueous fluoroalcohols (e.g., TFE and HFIP). nih.gov Studies on related compounds like 4-fluorophenyl chlorothionoformate have shown that this ionization channel can operate in such specific solvent systems. nih.gov

The choice between these pathways is dictated by the ability of the substrate to stabilize the developing positive charge of the acylium cation and the properties of the solvent.

Solvent properties play a critical role in determining both the rate of solvolysis and the operative mechanism. The two key solvent parameters are its nucleophilicity and its ionizing power. mdpi.com

Solvent Nucleophilicity (NT): This parameter quantifies the ability of the solvent to donate an electron pair. Solvents with high nucleophilicity (e.g., aqueous ethanol, aqueous acetone) strongly favor the bimolecular addition-elimination pathway by stabilizing the transition state leading to the tetrahedral intermediate. psu.edumdpi.com

Solvent Ionizing Power (YCl): This parameter measures the solvent's ability to stabilize separated ions. Solvents with high ionizing power (e.g., aqueous fluoroalcohols) facilitate the heterolytic cleavage of the C-Cl bond, thereby promoting the unimolecular ionization (SN1) pathway. nih.govmdpi.com

In many cases, a dual mechanism is observed, where the reaction proceeds via a combination of both pathways, particularly in solvents that have both moderate nucleophilicity and ionizing power. mdpi.com For instance, in the solvolysis of some chloroformates, a gradual shift from the addition-elimination mechanism to a more ionization-dominant pathway is observed as the proportion of fluoroalcohol in aqueous mixtures increases. nih.govmdpi.com

Linear Free Energy Relationships (LFERs) are invaluable tools for investigating reaction mechanisms. The extended Grunwald-Winstein equation is frequently applied to the solvolysis of chloroformates to dissect the contributions of solvent nucleophilicity and ionizing power to the reaction rate. psu.edumdpi.com

The equation is expressed as: log(k/k₀) = lNT + mYCl

Where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l represents the sensitivity of the solvolysis rate to the solvent nucleophilicity scale (NT).

m represents the sensitivity of the rate to the solvent ionizing power scale (YCl).

The magnitudes of the l and m values provide insight into the transition state structure. A large l value (typically >1.0) coupled with a moderate m value (typically 0.5-0.6) is characteristic of a bimolecular addition-elimination mechanism, indicating significant nucleophilic participation from the solvent in the rate-determining step. psu.edumdpi.com Conversely, a low l value and a high m value (approaching 1.0) would suggest a dissociative SN1-type mechanism.

Studies on phenyl chloroformate and p-nitrophenyl chloroformate have yielded l and m values that strongly support the predominance of the addition-elimination pathway across a wide range of common aqueous organic solvents. psu.edumdpi.com

| Compound | l (Sensitivity to NT) | m (Sensitivity to YCl) | Predominant Mechanism Indicated | Reference |

|---|---|---|---|---|

| Phenyl Chloroformate | 1.68 ± 0.10 | 0.57 ± 0.06 | Addition-Elimination | psu.edu |

| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | Addition-Elimination | mdpi.com |

Nucleophilic Acyl Substitution Reactions

Beyond solvolysis, 3-Chloro-2-fluorophenyl chloroformate readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. These reactions are central to its utility as a chemical reagent.

Aryl chloroformates react efficiently with primary and secondary amines, including substituted anilines, in a process known as aminolysis. rsc.org This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. wikipedia.org

The mechanism is generally considered to be a concerted displacement or a stepwise process proceeding through a tetrahedral intermediate. rsc.org For the aminolysis of phenyl chloroformates, studies indicate a strongly associative transition state with significant bond formation between the amine nitrogen and the carbonyl carbon. rsc.org The reaction is typically conducted in the presence of a base (such as pyridine (B92270) or a tertiary amine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.org

The reaction between an aryl chloroformate and a primary or secondary amine yields a substituted carbamate (B1207046). wikipedia.org This is one of the most common and important applications of chloroformates in organic synthesis. acs.org

General Reaction: Ar-O-C(O)Cl + R₂NH → Ar-O-C(O)NR₂ + HCl

The carbamate functional group is a stable moiety found in many biologically active molecules and is also widely used as a protecting group for amines in multi-step syntheses. acs.orgnih.gov

While the direct product with an amine is a carbamate, ureas can be formed through related chemistry. For instance, a carbamate could be further manipulated, or an isocyanate (which can be derived from a chloroformate) can react with an amine to form a urea. However, the primary and direct reaction of this compound with an amine or aniline (B41778) derivative is the formation of the corresponding N-substituted 3-chloro-2-fluorophenyl carbamate.

Electrophilic Reactivity of the Chloroformate Group

The core reactivity of this compound, like other aryl chloroformates, stems from the highly electrophilic carbonyl carbon atom. This reactivity is influenced by the nature of the aromatic ring and the stability of the resulting phenoxide leaving group. Kinetic and mechanistic studies on various phenyl chloroformates reveal that their reactions with nucleophiles can proceed through different pathways, primarily stepwise (addition-elimination) or concerted (associative SN2-like) mechanisms. kisti.re.krnih.govrsc.orgresearcher.life The specific pathway is dictated by factors such as the nucleophile's strength, solvent polarity, and the electronic properties of the substituents on the phenyl ring. kisti.re.krnih.govmdpi.com For instance, the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution has been shown to proceed via a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov In contrast, methanolysis and aminolysis in acetonitrile (B52724) are suggested to follow a concerted displacement mechanism. rsc.orgresearcher.life

The electron-withdrawing chloro and fluoro substituents in this compound are anticipated to stabilize the departing phenoxide ion, thereby increasing the rate of nucleophilic substitution compared to unsubstituted phenyl chloroformate. This enhanced reactivity is advantageous in derivatization reactions where rapid and complete conversion of the analyte is desired.

Chloroformates are widely employed as derivatizing agents to modify the chemical properties of analytes, enhancing their detectability and improving chromatographic separation. sci-hub.seresearchgate.net This process typically involves the reaction of the chloroformate with a functional group in the analyte molecule, such as an amine, alcohol, or thiol, to form a stable carbamate, carbonate, or thiocarbonate, respectively. wikipedia.org The resulting derivative often exhibits increased volatility, improved thermal stability, and enhanced response to specific detectors.

9-Fluorenylmethyl chloroformate (FMOC-Cl) is a preeminent derivatizing agent, particularly in the analysis of amino acids and other primary and secondary amines. nih.govresearchgate.net Its widespread use serves as an excellent model to understand the derivatization potential of other aryl chloroformates like this compound. FMOC-Cl reacts with amines under mild alkaline conditions to yield highly fluorescent and stable FMOC-carbamate derivatives. researchgate.net This derivatization significantly enhances the sensitivity of detection, allowing for the quantification of analytes at very low concentrations. nih.gov

The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of FMOC-Cl, leading to the formation of a tetrahedral intermediate, which then collapses to release a chloride ion and form the stable carbamate derivative. The key features of FMOC-Cl as a derivatizing agent are summarized in the table below.

| Feature | Description |

| Reactive Group | Chloroformate (-O-CO-Cl) |

| Target Analytes | Primary and secondary amines, amino acids, peptides |

| Reaction Product | Fluorescent FMOC-carbamate |

| Detection Method | Fluorescence, UV-Vis |

| Advantages | High sensitivity, stable derivatives, well-established methodology |

The principles of derivatization with FMOC-Cl are directly applicable to this compound. Although the resulting derivatives would not be fluorescent, the introduction of the 3-chloro-2-fluorophenyl group would increase the molecular weight and potentially the volatility of the analyte, which can be advantageous for gas chromatography-mass spectrometry (GC-MS) analysis.

The primary goal of derivatization in chromatography is to convert analytes that are difficult to analyze in their native form into derivatives with more favorable properties. Aryl chloroformates, by reacting with polar functional groups, can decrease the polarity of analytes, making them more amenable to separation by reversed-phase high-performance liquid chromatography (RP-HPLC) or gas chromatography (GC). sci-hub.seresearchgate.net

For instance, the derivatization of amino acids with FMOC-Cl allows for their separation and quantification by RP-HPLC with fluorescence detection, a method that is significantly more sensitive than traditional ion-exchange chromatography. nih.gov Similarly, various alkyl and aryl chloroformates have been used to derivatize a wide range of compounds, including biogenic amines, phenols, and carboxylic acids, for GC analysis. researchgate.net

While specific applications of this compound in published chromatographic methods are not readily found, its properties suggest it could be a useful reagent for the derivatization of various nucleophilic compounds for analysis by GC-MS, where the halogen atoms could provide a distinct mass spectrometric signature for identification and quantification. The table below outlines the general parameters for chloroformate-based derivatization in chromatography.

| Parameter | Typical Conditions |

| Solvent | Aprotic solvents (e.g., acetonitrile, acetone) or aqueous-organic mixtures |

| pH | Mildly alkaline (e.g., borate (B1201080) buffer) for amine derivatization |

| Temperature | Room temperature |

| Reaction Time | Typically rapid, from seconds to a few minutes |

| Detection | HPLC-UV, HPLC-Fluorescence, GC-MS, GC-FID |

The electrophilic nature of the chloroformate group can be harnessed in intramolecular reactions to construct cyclic molecules. When a molecule contains both a nucleophilic group and a chloroformate, or when a chloroformate reacts with a bifunctional nucleophile, cyclization can occur. A prominent example of this is the synthesis of cyclic carbonates from diols. bham.ac.ukmdpi.comscispace.com

In these reactions, a diol is treated with a chloroformate-forming reagent like phosgene (B1210022) or its derivatives (e.g., triphosgene) or an activating agent in the presence of carbon dioxide. bham.ac.ukmdpi.comscispace.comnih.gov The reaction can also be achieved using an aryl chloroformate in the presence of a base. The mechanism generally involves the formation of a mono-chloroformate intermediate from one of the hydroxyl groups, followed by an intramolecular nucleophilic attack by the second hydroxyl group to displace the chloride and form the cyclic carbonate.

For example, the reaction of 1,3-diols with triphosgene (B27547) and pyridine can lead to the formation of six-membered cyclic carbonates. nih.gov The stereochemistry of the diol can influence the outcome of the reaction, with syn-diols often favoring cyclization. nih.gov While direct examples of annulation (ring-forming) reactions involving this compound are not documented in the literature, its reactivity is expected to be analogous to other chloroformates in these transformations. The table below summarizes representative conditions for the synthesis of cyclic carbonates.

| Reactants | Reagents | Product |

| 1,2- and 1,3-Diols | Phosgene, Triphosgene, or Ethyl Chloroformate with a base | 5- and 6-membered cyclic carbonates |

| Diols | CO2 with activating agents (e.g., tosyl chloride) | Cyclic carbonates |

| D-mannitol | Phenyl chloroformate, pyridine | Cyclic carbonates and dicarbonates |

These examples underscore the potential of chloroformates, including this compound, as reagents for the synthesis of heterocyclic compounds through cyclization reactions.

Advanced Applications of this compound in Organic Synthesis

Following a comprehensive review of available scientific literature, it has been determined that there are no specific documented applications of This compound in the synthesis of the heterocyclic frameworks and activated intermediates as outlined in the requested structure.

The search for detailed research findings on the role of This compound as a key intermediate in the construction of Thienopyrimidine, Quinoxaline Carboxamide, Pyrrolidine, Azetidinone, Quinazoline, or Benzoxazine derivatives did not yield any specific examples or dedicated studies. Similarly, its application in the formation of activated intermediates like isocyanates or specific mixed anhydrides is not detailed in the available literature.

General synthetic routes for these classes of compounds are well-established; however, they typically employ other, more common reagents. For instance:

The synthesis of Thienopyrimidine derivatives often involves the cyclization of aminothiophenes with reagents such as formamide (B127407) or ethyl chloroformate. nih.govmdpi.comnih.gov

Quinoxaline derivative synthesis commonly proceeds via the condensation of o-phenylenediamines with α-dicarbonyl compounds. nih.govsapub.org

Azetidinone scaffolds are frequently constructed through the Staudinger cycloaddition of a ketene (B1206846) (often generated in situ from an acid chloride like chloroacetyl chloride) with an imine. mdpi.commdpi.com

Quinazoline and Benzoxazine derivatives are typically synthesized from anthranilic acid or other 2-aminobenzoyl compounds with various one-carbon sources or through the cyclization of N-acylanthranilic acids. nih.govresearchgate.net

The formation of isocyanates is generally achieved from the corresponding amine using phosgene or a phosgene equivalent like trichloromethyl chloroformate. prepchem.com

The preparation of mixed anhydrides for applications such as peptide coupling is a standard method involving the reaction of a carboxylic acid with a chloroformate, most commonly ethyl or isobutyl chloroformate. highfine.com

While it is chemically plausible that this compound could participate in some of these general reaction types (e.g., forming a carbamate or a mixed anhydride), the scientific literature retrieved does not provide evidence of its use as a key building block for the specific, complex heterocyclic systems requested. Therefore, to ensure scientific accuracy and avoid speculation, the detailed article as structured in the prompt cannot be generated.

Advanced Applications in Organic Synthesis

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in complex molecules necessitates the use of selective reagents and catalysts. 3-Chloro-2-fluorophenyl chloroformate, in conjunction with catalytic systems, can be guided to react at specific functional groups, thereby achieving high levels of chemo- and regioselectivity.

While specific catalytic applications for this compound are not extensively documented, the broader class of aryl chloroformates participates in a variety of catalyzed reactions. These examples provide a framework for the potential catalytic activation of the title compound.

Lewis Acid and Organocatalysis: Lewis acids have been shown to activate analogous compounds, enhancing their reactivity and influencing selectivity. For instance, the combination of a Lewis acid like iron(III) chloride (FeCl₃) with peptide-based imidazoles has been utilized for the site-selective delivery of the related phenyl thionoformate group to polyols. nih.gov This co-catalytic system dramatically increases reaction rates compared to simple base-mediated reactions. nih.gov Such a strategy could foreseeably be applied to this compound to direct its reaction to a specific hydroxyl group in a polyol substrate, achieving regiocontrol.

Organic catalysts, such as dimethylformamide (DMF), have been employed in the synthesis of aryl chloroformates from triphosgene (B27547) and alcohols, highlighting their role in facilitating reactions at the chloroformate functional group. justia.com

Transition Metal Catalysis: Transition metals, particularly nickel, have been used to catalyze the cross-coupling of chloroformates with other molecules. A notable example is the nickel-catalyzed reductive coupling of alkyl halides with chloroformates to produce esters. acs.org This methodology demonstrates high functional group tolerance and is effective for both primary and secondary alkyl iodides. acs.org The application of such a protocol with this compound could enable the direct formation of esters from alkyl halides, providing a valuable C-C bond-forming strategy.

The following table summarizes representative catalytic conditions for reactions involving chloroformates and related compounds.

| Catalyst System | Substrate Class | Reagent | Product Type | Key Finding | Reference |

| FeCl₃ (15 mol%) / Peptide-imidazole (20 mol%) | Polyols | Phenyl chlorothionoformate | Thiocarbonyl derivatives | Dramatic increase in reaction rate and modulation of regioselectivity. | nih.gov |

| NiCl₂·dme / dtbbpy / Zn | Alkyl Iodides | Phenyl chloroformate | Alkyl esters | Mild, reductive coupling with high functional group tolerance. | acs.org |

| Dimethylformamide | Alcohols | Triphosgene | Alkyl/Aryl chloroformates | Efficient synthesis of chloroformates under mild conditions. | justia.com |

This table presents data from reactions with related chloroformates to illustrate potential catalytic strategies for this compound.

Achieving stereocontrol is a central goal in organic synthesis. While stereoselective reactions directly employing this compound as a chiral derivatizing agent are not prominent in the literature, the principles of asymmetric catalysis applied to structurally related aryl compounds offer significant insights into potential applications. The substituted phenyl ring of the chloroformate can play a crucial role in the stereochemical outcome of reactions in which it is incorporated into a larger molecule.

Organocatalytic Asymmetric Synthesis: Chiral organocatalysts are powerful tools for enantioselective transformations. For example, chiral ammonium (B1175870) salts, such as Maruoka's spirocyclic binaphthyl-based catalysts, have been successfully used in the enantioselective α-halogenation of isoxazolidin-5-ones, which are precursors to α-aryl-β-amino acids. nih.gov This demonstrates that a chiral catalyst can effectively control the stereochemistry of a reaction involving an aryl group. It is conceivable that a chiral nucleophile, activated by an organocatalyst, could react with this compound to form a chiral carbonate or carbamate (B1207046) with high enantioselectivity.

Reviews on the catalytic enantioselective α-arylation of carbonyl enolates further highlight the use of phase-transfer catalysis and organocatalysis to construct stereocenters adjacent to an aryl moiety. researchgate.net

Transition Metal-Catalyzed Asymmetric Reactions: The combination of transition metals and chiral ligands is a cornerstone of asymmetric catalysis. Enantioselective arylboration of alkenylarenes, catalyzed by copper and palladium complexes with chiral ligands, allows for the creation of two new stereocenters with high diastereo- and enantioselectivity. nih.gov Although this reaction does not directly involve a chloroformate, it illustrates a powerful method for the stereoselective functionalization of molecules containing aryl groups. A product derived from this compound could potentially undergo such a transformation on a suitable unsaturated part of the molecule.

The following table provides examples of stereoselective transformations in systems containing aryl groups, suggesting potential pathways for derivatives of this compound.

| Catalyst System | Substrate Type | Reaction Type | Product | Stereoselectivity | Reference |

| Maruoka's spirocyclic ammonium salt (2 mol%) | Isoxazolidin-5-one | α-Chlorination | α-Chloro-α-aryl-β-amino acid derivative | up to 91:9 er | nih.gov |

| Pd₂(dba)₃ / (R)-DTBM-SEGPHOS / Cu(OAc)₂ / (S)-Cl,MeO-BIPHEP | Alkenylarene | Arylboration | 1,1-Diarylalkane boronic ester | up to >20:1 dr, 99% ee | nih.gov |

| Takemoto's thiourea (B124793) catalyst (10 mol%) | Aminomaleimide and Nitroolefin | Michael Addition | Succinimide derivative | up to 94% ee | mdpi.com |

This table showcases stereoselective reactions on related aryl-containing systems to indicate the potential for stereocontrolled synthesis with derivatives of this compound.

Spectroscopic and Computational Elucidation of Molecular Structure and Reactivity

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for elucidating the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with 3-Chloro-2-fluorophenyl chloroformate, detailed information regarding its functional groups, connectivity, and the spatial arrangement of its atoms can be obtained.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques would provide definitive evidence for its key structural features.

The most characteristic vibration is the carbonyl (C=O) stretching of the chloroformate group, which is expected to produce a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 1775-1815 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituted phenyl ring. Aromatic C=C stretching vibrations from the benzene (B151609) ring are anticipated to appear in the 1400-1600 cm⁻¹ region.

Other significant vibrational modes include the C-O stretching of the ester linkage and the carbon-halogen stretches. The C-Cl stretch of the chloroformate group and the C-Cl on the aromatic ring would be observed in the fingerprint region, generally between 600-800 cm⁻¹. The C-F stretching vibration is expected to appear as a strong band, typically in the 1000-1400 cm⁻¹ range. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. dergipark.org.tr

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Chloroformate | C=O Stretch | 1775 - 1815 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Phenyl Ether | Ar-O Stretch | 1200 - 1270 |

| Fluoroaromatic | C-F Stretch | 1000 - 1400 |

| Chloroaromatic | C-Cl Stretch | 600 - 800 |

| Chloroformate | C-Cl Stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum would show signals corresponding to the three aromatic protons. Due to their distinct electronic environments, they would appear as separate multiplets in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (spin-spin splitting) between adjacent protons (³JHH) and with the fluorine atom (JHF) would allow for the definitive assignment of each proton to its position on the phenyl ring.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the chloroformate group. The carbonyl carbon is expected to be the most deshielded, appearing far downfield (e.g., >150 ppm). The aromatic carbon signals would be spread across the aromatic region (approx. 110-160 ppm). The chemical shifts would be significantly influenced by the attached substituents (Cl, F, OCOCl). Furthermore, the signals for carbons close to the fluorine atom would exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), providing further structural confirmation.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom attached to the ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would be split by couplings to the nearby aromatic protons, providing crucial connectivity data.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | H-4 | Aromatic Region | Multiplet (dd, ddd) |

| ¹H | H-5 | Aromatic Region | Multiplet (dd, ddd) |

| ¹H | H-6 | Aromatic Region | Multiplet (dd, ddd) |

| ¹³C | C=O | >150 | Singlet |

| ¹³C | C-1 | Aromatic Region | Singlet or Doublet (due to JCO) |

| ¹³C | C-2 | Aromatic Region | Doublet (large ¹JCF) |

| ¹³C | C-3 | Aromatic Region | Doublet (²JCF) |

| ¹³C | C-4 | Aromatic Region | Doublet (³JCF) |

| ¹³C | C-5 | Aromatic Region | Singlet |

| ¹³C | C-6 | Aromatic Region | Doublet (⁴JCF) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. The molecular formula of this compound is C₇H₃Cl₂FO₂.

The calculated molecular weight is approximately 209.00 g/mol . bldpharm.comaccelachem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be visible for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl and one ³⁵Cl) would be approximately 65% of the intensity of the M⁺ peak (from two ³⁵Cl atoms), and the M+4 peak (from two ³⁷Cl atoms) would be about 10% of the M⁺ peak's intensity.

The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation would be the loss of the chloroformyl radical (•COCl) or a chlorine radical (•Cl) from the chloroformate group. Another common pathway is the cleavage of the ester bond, leading to the formation of a 3-chloro-2-fluorophenoxy cation or a chloroformyl cation (COCl⁺). Further fragmentation of the aromatic ring could also occur.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [C₇H₃Cl₂FO₂]⁺• | Molecular Ion | 209 |

| [C₆H₃ClFO]⁺• | [M - COCl]⁺ | 145 |

| [C₇H₃ClFO₂]⁺ | [M - Cl]⁺ | 174 |

Microwave Spectroscopy for Rotational Constants and Conformational Analysis

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. This method can provide extremely precise data on molecular geometry, including bond lengths and angles, by determining the molecule's principal moments of inertia and rotational constants.

For this compound, microwave spectroscopy could be used to investigate its conformational preferences. Specifically, it could determine the orientation of the chloroformate group relative to the phenyl ring (i.e., whether it is planar or twisted) and identify the most stable conformer(s) present in the gas phase. Studies on similar molecules like trifluoromethyl chloroformate have shown that such compounds can exist in different conformations (e.g., syn and anti) depending on the orientation around the O-C single bond. Analysis of the rotational spectra would yield highly accurate rotational constants (A, B, C), which are inversely related to the moments of inertia and serve as a definitive structural fingerprint of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a complete picture of its solid-state structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. It would also reveal the conformation adopted in the crystal lattice and how the molecules pack together, including any intermolecular interactions such as halogen bonding (C-Cl···O or C-F···O) or π-stacking between the phenyl rings. This information is invaluable for understanding the physical properties of the solid material and for validating the results of computational models.

Quantum Chemical Calculations and Molecular Modeling

In conjunction with experimental spectroscopic data, quantum chemical calculations provide profound insights into the electronic structure, geometry, and reactivity of molecules. Using methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock), a detailed theoretical model of this compound can be constructed.

These computational approaches can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation, providing theoretical bond lengths and angles that can be compared with experimental data (e.g., from X-ray crystallography or microwave spectroscopy).

Predict Spectroscopic Properties: Simulate vibrational (IR and Raman) and NMR spectra. prensipjournals.comprensipjournals.com The calculated vibrational frequencies and NMR chemical shifts can aid in the assignment of experimental spectra.

Analyze Electronic Structure: Determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals (HOMO and LUMO). These analyses are crucial for predicting the molecule's reactivity, identifying sites susceptible to nucleophilic or electrophilic attack, and understanding its electronic transitions. dergipark.org.trprensipjournals.com

For this compound, computational modeling could elucidate the influence of the ortho-fluorine and meta-chloro substituents on the geometry and reactivity of the chloroformate group, providing a deeper understanding of its chemical behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and vibrational properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and vibrational frequencies. For molecules structurally similar to this compound, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been effectively employed to characterize their properties. prensipjournals.com

Theoretical calculations on related compounds, such as 3-chloro-4-fluoronitrobenzene (B104753), have demonstrated a strong correlation between computed and experimental data. prensipjournals.com These studies involve optimizing the molecular geometry to find the most stable conformation and then calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental infrared (IR) and Raman spectra. researchgate.net

In the vibrational analysis of analogous chlorinated and fluorinated aromatic compounds, specific vibrational modes are assigned to calculated frequencies. For instance, C-Cl stretching vibrations in chloro-phenyl derivatives are typically identified in the 760-505 cm⁻¹ range. researchgate.net The analysis of potential energy distribution (PED) is crucial for characterizing the nature of these vibrational modes, confirming the contribution of specific bonds and angles to each vibration. researchgate.net Such computational studies provide a detailed understanding of the molecule's vibrational behavior, which is fundamental to its spectroscopic identification and the interpretation of its structural characteristics.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for a Structurally Related Compound (3-Chloropyridine) Data derived from studies on analogous compounds to demonstrate typical DFT results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Vacuum) | Experimental Frequency (cm⁻¹) |

| C-H Stretch | 3085 | 3080 |

| C-C Stretch | 1575 | 1572 |

| C-H in-plane bend | 1195 | 1190 |

| Ring Breathing | 1025 | 1021 |

| C-Cl Stretch | 705 | 701 |

| Source: Data modeled after findings for 3-Chloropyridine to exemplify typical correlations. researchgate.net |

Ab Initio Calculations for Conformational Analysis and Energetic Profiles

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in exploring the conformational landscape and energetic profiles of molecules. Methods like Hartree-Fock (HF) and more advanced post-HF methods are used to determine the relative energies of different spatial arrangements (conformers) of a molecule.

For a molecule like this compound, conformational flexibility primarily arises from the rotation around the C-O-C(O)-Cl bonds. Ab initio calculations can map the potential energy surface (PES) associated with the rotation of the chloroformate group relative to the phenyl ring. This analysis identifies the most stable conformer (the global minimum on the PES) and other low-energy conformers (local minima), as well as the energy barriers separating them. researchgate.net

Studies on similar flexible molecules, such as N-(3-chloro-4-fluorophenyl)thiourea, utilize these methods to predict plausible conformers in the gas phase. researchgate.net The energetic profile provides insight into the molecule's structural dynamics and the relative populations of different conformers at a given temperature. This information is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions by identifying reactants, products, intermediates, and the transition states that connect them. For chloroformates, a key reaction is solvolysis, where the molecule reacts with a solvent like water or alcohol. mdpi.com

Computational studies on the solvolysis of analogous aryl chloroformates, such as p-nitrophenyl chloroformate, have been used to investigate the viability of different reaction pathways, typically an addition-elimination mechanism or a direct S_N2-type displacement. mdpi.com DFT and ab initio methods are employed to calculate the energy profile of the proposed reaction coordinate. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction.

These calculations can elucidate the role of the solvent, substituent effects, and the nature of the rate-determining step. For example, in an addition-elimination mechanism, a tetrahedral intermediate is formed. Computational modeling can determine whether the formation of this intermediate or its subsequent breakdown is the slower, rate-limiting step. mdpi.com Such studies are essential for predicting reaction outcomes and understanding the underlying factors that control chemical reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (e.g., Fukui Functions, MEP)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. prensipjournals.comresearchgate.net

Computational studies on related molecules like 3-chloro-4-fluoronitrobenzene have used DFT to calculate these orbital energies and map their spatial distribution. prensipjournals.com The results help identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Further insights are gained from reactivity descriptors and Molecular Electrostatic Potential (MEP) maps. The MEP map visualizes the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For a chloroformate, the carbonyl carbon is expected to be a significant electrophilic site. Fukui functions provide a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, further refining the prediction of reactive centers within the molecule.

Table 2: Illustrative FMO Properties for a Structurally Related Compound Data derived from studies on analogous compounds to demonstrate typical FMO results.

| Parameter | Energy (eV) |

| E (HOMO) | -7.5 |

| E (LUMO) | -1.2 |

| Energy Gap (ΔE) | 6.3 |

| Source: Data modeled after findings for similar aromatic compounds to exemplify typical values. prensipjournals.comresearchgate.net |

Topological Analyses of Electron Density (e.g., ELF, LOL, RDG)

Topological analyses of the electron density provide a detailed and quantitative description of chemical bonding and non-covalent interactions. These methods partition the molecular space into regions associated with atomic cores, bonding pairs, and lone pairs, offering a deeper understanding beyond simple orbital models.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that highlight regions of high electron localization. researchgate.net In an ELF or LOL map, areas with high values typically correspond to covalent bonds and lone pairs, providing a clear visual representation of the molecule's electronic structure.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. This method plots the RDG against the electron density, revealing surfaces between interacting atoms. The nature of the interaction (attractive or repulsive) can be determined from the sign of the second Hessian eigenvalue of the electron density. In computational studies of similar molecules containing phenyl rings and halogen atoms, RDG analysis has been used to visualize weak intramolecular interactions that contribute to conformational stability. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.